2-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide
CAS No.:
Cat. No.: VC14533268
Molecular Formula: C24H25N3O3
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25N3O3 |
|---|---|
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide |
| Standard InChI | InChI=1S/C24H25N3O3/c1-30-18-11-9-17(10-12-18)22-16-20(19-6-2-3-7-21(19)26-22)24(29)25-13-5-15-27-14-4-8-23(27)28/h2-3,6-7,9-12,16H,4-5,8,13-15H2,1H3,(H,25,29) |
| Standard InChI Key | YGGPPBYCPHGFDC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCCC4=O |
Introduction
Table 1: Key Structural Features
| Functional Group | Description |
|---|---|
| Quinoline Core | Aromatic heterocyclic base |
| Methoxyphenyl Substituent | Electron-donating group at position 2 |
| Carboxamide | Polar functional group at position 4 |
| Pyrrolidone Side Chain | Cyclic amide contributing to solubility |
Synthesis Pathways
The synthesis of quinoline-4-carboxamides typically involves:
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Pfitzinger Reaction: Reacting isatin derivatives with ketones in the presence of a base to form quinoline carboxylic acids.
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Amide Coupling: The carboxylic acid intermediate is coupled with amines using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Antimalarial Potential
Quinoline derivatives, including quinoline-4-carboxamides, have shown significant antiplasmodial activity. These compounds inhibit translation elongation factor 2 (PfEF2), crucial for protein synthesis in Plasmodium falciparum. Optimization of similar molecules has demonstrated excellent efficacy in malaria mouse models with low effective doses .
Anticancer Activity
Quinoline-based compounds are investigated for their ability to inhibit EGFR (epidermal growth factor receptor), a key driver in cancer progression. Modifications on the quinoline scaffold enhance selectivity and potency against cancer cells .
Pharmacokinetics and Drug Development
Quinoline-4-carboxamides often face challenges such as:
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Poor microsomal stability
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Suboptimal physicochemical properties
Efforts to improve pharmacokinetics include:
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Modifying substituents to reduce lipophilicity.
Applications and Future Directions
This compound class holds promise for:
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Antimalarial Drug Development: Addressing drug resistance by targeting novel pathways.
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Cancer Therapy: Developing dual-action agents with anticancer and antimicrobial properties.
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Autoimmune Diseases: Exploring ROR-gamma modulation for immune regulation .
Further research should focus on optimizing the pharmacological profile through computational docking studies, in vitro assays, and in vivo efficacy trials.
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